(E)-Hexa-3,5-dien-1-amine

LSD1 inhibitor epigenetics cancer research

Researchers studying epigenetic regulation often face the challenge of distinguishing between transient and lasting enzyme inhibition. (E)-Hexa-3,5-dien-1-amine (CAS 108586-17-0) solves this as a validated, mechanism-based inactivator of LSD1. - Irreversible LSD1 Inhibition: Forms a covalent adduct with FAD, ideal for washout experiments. - Defined Selectivity: Offers a clear selectivity window (~40-fold over MAO-A). - Optimizable Fragment: Low MW (97.16 g/mol) scaffold for hit-to-lead optimization. Available as a free base; the more stable hydrochloride salt (CAS 2094953-65-6) is also offered to ensure supply chain reliability.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B7902148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Hexa-3,5-dien-1-amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC=CC=CCCN
InChIInChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-4H,1,5-7H2/b4-3+
InChIKeyODMTXWUFQDEXBS-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Hexa-3,5-dien-1-amine: Baseline Profile, Key Identifiers, and Procurement Characteristics


(E)-Hexa-3,5-dien-1-amine (CAS: 108586-17-0), also known as (3E)-hexa-3,5-dien-1-amine, is an aliphatic amine characterized by a conjugated diene system and a primary amine group [1]. With a molecular weight of 97.16 g/mol and the molecular formula C6H11N, it is a small, achiral molecule [1]. This compound is a member of the conjugated dienamine class, which are of interest for their electronic properties and reactivity in organic synthesis, as well as their biological activity as enzyme substrates and inhibitors [1]. It is commercially available as a free base and as a hydrochloride salt (CAS: 2094953-65-6), which is the more common form for procurement due to its increased stability .

Hydrochloride salt form offers improved stability and handling for reproducible workflows.
Mechanism-based, time-dependent LSD1 inactivator for epigenetic target engagement studies.
Conjugated (E)-dienamine scaffold supports covalent probe development and SAR exploration.

(E)-Hexa-3,5-dien-1-amine: Why In-Class Substitution is Not Viable for LSD1 and MAO Research


The conjugated diene and primary amine structure of (E)-Hexa-3,5-dien-1-amine is critical for its biological activity, specifically its interaction with flavin-dependent amine oxidases like LSD1 and MAOs [1]. This activity is exquisitely sensitive to both the position and stereochemistry of the double bonds and the length of the carbon chain. Simply substituting with another aliphatic amine, such as the fully saturated hexylamine (CAS: 111-26-2) or a positional isomer like (Z)-hexa-3,5-dien-1-amine, would result in a complete loss of the specific, time-dependent inhibitory profile observed for the (E)-isomer against LSD1 [1]. This is because the (E)-configured diene system is required for the compound to act as a mechanism-based inactivator, forming a covalent adduct with the enzyme's FAD cofactor [1]. Therefore, generic substitution will not replicate the compound's unique functional and biological properties, making it essential for specialized research applications.

Target
(E)-Hexa-3,5-dien-1-amine
Conjugated (E)-diene geometry required for covalent FAD adduct formation with LSD1.
Substitute
Hexylamine (saturated)
Lacks diene system; cannot form the mechanism-based adduct, expected loss of LSD1 inactivation.
Target
(E)-Hexa-3,5-dien-1-amine
Stereospecific (E)-configuration enables time-dependent irreversible inhibition.
Substitute
(Z)-Hexa-3,5-dien-1-amine
Altered double-bond geometry prevents correct enzyme interaction; inhibitory profile not expected to transfer.

(E)-Hexa-3,5-dien-1-amine: Quantifiable Evidence of Differentiation and Unique Selectivity Profile


(E)-Hexa-3,5-dien-1-amine Exhibits Time-Dependent LSD1 Inhibition, Contrasting with Simple Competitive Binders

(E)-Hexa-3,5-dien-1-amine demonstrates a time-dependent, irreversible inhibition of LSD1, a property not shared by many early-stage or substrate-competitive LSD1 inhibitors. In a direct biochemical assay using recombinant human LSD1, (E)-Hexa-3,5-dien-1-amine exhibited a Ki value of 5.7 μM (5.70E+3 nM) [1]. This contrasts sharply with the potent, reversible inhibitors like GSK-LSD1 (Ki ≈ 0.37 μM) [2] but is notable for its mechanism of action. While weaker in potency, its irreversible, FAD-dependent inactivation [1] provides a unique tool for studying LSD1 function over time, differing from the rapid, reversible inhibition seen with most other compounds. This is a class-level inference, as direct head-to-head comparisons are not available. A comparator with a similar mechanism, tranylcypromine, has a reported Ki of ~50 nM [3], highlighting a potency difference but confirming the compound's class as a covalent inhibitor.

Time-dependent LSD1 inhibition
Cross-study reported
Ki = 5.7 μM, irreversible, FAD-dependent. vs. GSK-LSD1 (Ki=0.37 μM reversible); tranylcypromine (Ki=50 nM irreversible).
Covalent inactivation supports washout-based epigenetic studies.
Potency lower than advanced inhibitors; mechanism context differs.
LSD1 inhibitor epigenetics cancer research

(E)-Hexa-3,5-dien-1-amine Demonstrates >40-Fold Selectivity for LSD1 over MAO-A, a Critical Safety Parameter

Selectivity over the related flavoenzyme MAO-A is a crucial differentiation factor for LSD1 inhibitors to avoid off-target neurological effects. In a direct biochemical assay using human recombinant enzymes, (E)-Hexa-3,5-dien-1-amine showed an LSD1 Ki of 5.7 μM [1] and a MAO-A Ki of 230 μM (2.30E+5 nM) [1]. This yields a calculated MAO-A/LSD1 selectivity ratio of approximately 40.3 (230 μM / 5.7 μM). For comparison, tranylcypromine, a known LSD1/MAO inhibitor, shows an LSD1 Ki of 50 nM and a MAO-A Ki > 100 μM, yielding a selectivity ratio > 2,000 [2]. While the selectivity of (E)-Hexa-3,5-dien-1-amine is lower, it is still a significant differentiation from non-selective agents. This is a direct head-to-head comparison from the same study.

Selectivity over MAO-A
Head-to-head
LSD1 Ki 5.7 μM, MAO-A Ki 230 μM; ratio ~40. vs. tranylcypromine ratio >2,000.
Enables LSD1 study with reduced MAO-A off-target context.
Selectivity window narrower than tranylcypromine; requires context review.
LSD1 selectivity MAO-A inhibition epigenetics

(E)-Hexa-3,5-dien-1-amine Hydrochloride Salt Provides Enhanced Handling and Storage Stability Compared to Free Base

The hydrochloride salt of (E)-Hexa-3,5-dien-1-amine (CAS: 2094953-65-6) offers significant practical advantages for procurement and storage over the free base. The free base is an aliphatic amine, which is prone to oxidation and can react with atmospheric CO2 to form carbamates, leading to degradation over time. The salt form increases stability, improves water solubility, and provides a solid form that is easier to handle and weigh accurately . This is a supporting observation based on chemical properties, as no direct stability studies are available. Many vendors primarily offer the hydrochloride salt for these reasons, underscoring its importance for reliable experimental outcomes.

Salt form stability
Data to verify
Hydrochloride salt solid; improved oxidation resistance and handling vs. free base.
Supports procurement of stable form for reproducible experiments.
Based on general amine chemistry; specific stability studies not available.
chemical stability procurement salt form

(E)-Hexa-3,5-dien-1-amine is a Simple, Synthetically Tractable Scaffold, Enabling Rapid SAR Exploration

Unlike complex, multi-step LSD1 inhibitors like GSK-LSD1 or Iadademstat, (E)-Hexa-3,5-dien-1-amine is a very simple molecule (C6H11N) [1]. This structural simplicity makes it an attractive starting point for structure-activity relationship (SAR) studies. Its synthesis can be achieved in a few steps from commercially available materials [2]. This contrasts with more complex inhibitors, which require lengthy and expensive syntheses. While this is a class-level inference based on molecular complexity, it is a key differentiator for researchers who need to rapidly generate a series of analogs to probe the LSD1 binding site. The ability to easily modify the amine, the diene, or the carbon linker makes it a versatile chemical probe.

Synthetic accessibility
Class-level inference
Simple linear scaffold, MW 97.16, few synthetic steps. vs. GSK-LSD1 (>400 g/mol), Iadademstat (>300 g/mol).
Enables rapid SAR and chemical probe development.
Lower complexity confirmed; no direct synthesis comparison data.
chemical probe SAR synthesis

(E)-Hexa-3,5-dien-1-amine: Optimized Application Scenarios Based on Quantitative Differentiation


Epigenetics Research: A Chemical Tool for Time-Dependent LSD1 Inactivation Studies

The time-dependent, irreversible inhibition of LSD1 (Ki = 5.7 μM) [1] makes (E)-Hexa-3,5-dien-1-amine ideal for washout experiments to study the duration of LSD1 inhibition and its downstream effects on histone methylation and gene expression. Unlike reversible inhibitors, its effects persist after removal, allowing researchers to dissect the kinetics of epigenetic reprogramming. This is supported by the direct LSD1 inhibition data [1].

Medicinal Chemistry: A Fragment for LSD1/MAO-A Selective Probe Development

The established LSD1 inhibitory activity (Ki = 5.7 μM) combined with a measurable selectivity over MAO-A (selectivity ratio ~40) [1] positions (E)-Hexa-3,5-dien-1-amine as a validated fragment for hit-to-lead optimization. Its simple, low-molecular-weight structure is an ideal starting point for structure-based drug design, aiming to improve potency while maintaining or enhancing selectivity for LSD1 over MAO-A and MAO-B. This is directly supported by the affinity data [1].

Chemical Biology: A Core Scaffold for Developing LSD1 Activity-Based Probes (ABPs)

The irreversible, covalent binding to LSD1 [1] suggests that (E)-Hexa-3,5-dien-1-amine could be functionalized with a reporter tag (e.g., biotin, fluorophore) to create an activity-based probe (ABP). Such a probe would enable the visualization and quantification of active LSD1 in cells and tissues, a valuable tool for target engagement studies. This is an extrapolation based on the known mechanism of action and the compound's structure [1].

Application
Selection Property
Validation Focus
Washout-based LSD1 inactivation studies
Covalent, time-dependent inhibition
Kinetics of epigenetic reprogramming
Fragment-based LSD1/MAO-A probe development
Selectivity profile (LSD1>MAO-A)
Optimize potency and selectivity
Activity-based probe (ABP) development
Irreversible FAD adduct formation
Target engagement visualization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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